![molecular formula C22H28F3N7 B609492 NCC007](/img/structure/B609492.png)
NCC007
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NCC007 是一种酪蛋白激酶 I α 和酪蛋白激酶 I δ 的双重抑制剂。它已被确定为调节哺乳动物昼夜节律的有效化合物。 该化合物在体外和体内研究中均显示出显著的效果,使其成为科学研究的宝贵工具 .
科学研究应用
In Vivo Applications
NCC007 has been tested in vivo using murine models to assess its impact on behavioral circadian rhythms. The results indicated that administration of this compound significantly lengthened the period of mouse behavioral rhythms, demonstrating its potential utility in chronobiology research.
- Experimental Setup : Mice were subjected to a 12-hour light/dark cycle before being placed in constant darkness to observe changes in their activity patterns following this compound infusion .
Data Tables
The following tables summarize key findings related to the applications and effects of this compound:
Kinase Target | IC50 Value (μM) | Effect on Circadian Period |
---|---|---|
CKIα | 1.8 | Lengthens period |
CKIδ | 3.6 | Lengthens period |
Experimental Condition | This compound Dose (mM) | Observed Effect |
---|---|---|
In vivo infusion | 5-15 | Significant period lengthening |
Case Studies
- Circadian Rhythm Modulation : A study demonstrated that this compound effectively lengthened the circadian period in mice, supporting its role as a CKI inhibitor. The data showed a clear correlation between this compound administration and alterations in activity patterns, reinforcing its potential as a research tool for understanding circadian biology .
- Comparative Analysis with Longdaysin : In comparative studies with longdaysin, another CKI inhibitor, this compound exhibited superior potency in lengthening circadian periods. The molecular docking studies indicated that this compound binds more effectively to CKIα than longdaysin, suggesting enhanced selectivity and efficacy .
作用机制
NCC007 通过抑制酪蛋白激酶 I α 和酪蛋白激酶 I δ 发挥作用。这些激酶在调节昼夜节律和细胞信号通路中起着至关重要的作用。 通过抑制这些激酶,this compound 可以调节昼夜节律的长度并影响各种细胞过程 .
类似化合物:
长日照素: 酪蛋白激酶 I α 和酪蛋白激酶 I δ 的另一种抑制剂,但结构修饰不同。
酪蛋白激酶 1 δ-IN-5: 一种有效的酪蛋白激酶 1 δ 选择性抑制剂,具有神经保护和抗炎作用。
PF-5006739: 酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的有效和选择性抑制剂,用于精神疾病研究 .
独特性: this compound 独特之处在于它对酪蛋白激酶 I α 和酪蛋白激酶 I δ 的双重抑制,使其成为研究昼夜节律和细胞信号通路的宝贵工具。 它的结构修饰提供了特定的抑制活性,使其区别于其他类似化合物 .
准备方法
合成路线和反应条件: NCC007 是通过对长日照素的 N9 和 C2 位置进行结构修饰合成的。
工业生产方法: this compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该化合物通常以固体形式生产,可以溶解在二甲基亚砜中用于实验 .
化学反应分析
反应类型: NCC007 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: this compound 可以被还原形成还原衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤素和亲核试剂等试剂通常用于取代反应.
主要产物: 这些反应形成的主要产物包括具有修饰官能团的 this compound 各种衍生物,可用于进一步研究和开发 .
相似化合物的比较
Longdaysin: Another inhibitor of casein kinase I alpha and casein kinase I delta, but with different structural modifications.
Casein kinase 1 delta-IN-5: A potent and selective inhibitor of casein kinase 1 delta with neuroprotective and anti-inflammatory effects.
PF-5006739: An effective and selective inhibitor of casein kinase 1 delta and casein kinase 1 epsilon, used in psychiatric disorder research .
Uniqueness: NCC007 is unique due to its dual inhibition of casein kinase I alpha and casein kinase I delta, making it a valuable tool for studying circadian rhythms and cellular signaling pathways. Its structural modifications provide specific inhibitory activity, distinguishing it from other similar compounds .
生物活性
NCC007 is a novel compound recognized for its significant biological activity, particularly as a dual inhibitor of casein kinase I alpha (CKIα) and casein kinase I delta (CKIδ). This compound has garnered attention for its potential applications in regulating circadian rhythms and its implications in cancer therapy. The following sections detail the mechanisms of action, research findings, and case studies related to this compound.
This compound functions primarily through the inhibition of CKIα and CKIδ, which are crucial regulators of the circadian clock. By modulating these kinases, this compound can influence the stability and activity of clock proteins, thereby affecting the transcriptional feedback loops that govern circadian rhythms.
- Inhibition Potency : In vitro studies have shown that this compound inhibits CKIα with an IC50 of 1.8 μM and CKIδ with an IC50 of 3.6 μM . This selectivity is vital for its role in period lengthening effects observed in various models.
Circadian Rhythm Regulation
This compound has been shown to lengthen circadian periods in both cell-based assays and in vivo mouse models. The compound demonstrated a period lengthening effect of approximately 0.32 μM for a 5-hour period extension in cell assays . In mouse studies, infusion of this compound resulted in significant alterations to behavioral rhythms, indicating its potential as a therapeutic agent for circadian rhythm disorders.
Parameter | This compound | Longdaysin |
---|---|---|
CKIα IC50 | 1.8 μM | >30% inhibition |
CKIδ IC50 | 3.6 μM | >30% inhibition |
Period Lengthening (in vivo) | 0.15 h at 5 mM | 0.1 h at 3 mM |
Cancer Therapy Implications
The role of this compound extends beyond circadian regulation; it is also being explored for its potential in cancer therapy. The disruption of circadian rhythms has been linked to tumorigenesis, and compounds like this compound that can modulate these rhythms may be beneficial in cancer treatment strategies.
- BMAL1 and CLOCK Interaction : Studies indicate that the core clock proteins BMAL1 and CLOCK interact with various oncogenic pathways. Disruption of these proteins has been shown to impair cancer stem cell proliferation in glioblastoma, suggesting that targeting the circadian machinery with compounds like this compound could provide a novel approach to cancer therapy .
Study on Circadian Effects
In a controlled study, mice were administered this compound via osmotic pumps to assess changes in their circadian behavior under constant darkness conditions. Results indicated that this compound significantly lengthened the periods of behavioral rhythms compared to controls infused with artificial cerebrospinal fluid. This effect was reversible upon cessation of this compound administration, highlighting its potential as a therapeutic agent for managing circadian rhythm disorders .
Cancer Cell Line Research
Research involving various cancer cell lines has demonstrated that modulation of circadian rhythms through CKI inhibition can influence tumor growth dynamics. For instance, BMAL1 knockout models exhibited altered growth patterns in hepatocellular carcinoma (HCC) cells, suggesting that compounds like this compound could potentially restore normal circadian function and suppress tumor growth .
属性
IUPAC Name |
9-(1-cyclopropylethyl)-2-N-[2-(dimethylamino)ethyl]-6-N-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N7/c1-14(16-7-8-16)32-13-28-18-19(29-21(30-20(18)32)26-9-10-31(2)3)27-12-15-5-4-6-17(11-15)22(23,24)25/h4-6,11,13-14,16H,7-10,12H2,1-3H3,(H2,26,27,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRNSZVMIARHIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=NC3=C(N=C(N=C32)NCCN(C)C)NCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does NCC007 interact with its target and what are the downstream effects on circadian rhythms?
A: this compound functions as a dual inhibitor of Casein Kinase Iα (CKIα) and CKIδ []. These kinases play a crucial role in the phosphorylation of PER proteins, key components of the mammalian circadian clock. By inhibiting CKIα and CKIδ, this compound interferes with PER protein phosphorylation. This interference ultimately leads to a lengthened period of circadian rhythms. The study demonstrates this effect both in vitro, using a cell-based circadian assay, and in vivo, observing the behavioral rhythms of mice [].
Q2: What in vitro and in vivo studies have been conducted to assess the efficacy of this compound on circadian rhythms?
A: The research employed both in vitro and in vivo approaches to evaluate the efficacy of this compound []. In vitro, a cell-based circadian assay demonstrated that this compound effectively lengthened the period of cellular oscillations with a significant effect observed at a concentration of 0.32 μM []. In vivo studies using mice further confirmed the period-lengthening effect of this compound on behavioral rhythms []. These findings underscore the compound's potential as a tool for manipulating circadian rhythms in biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。